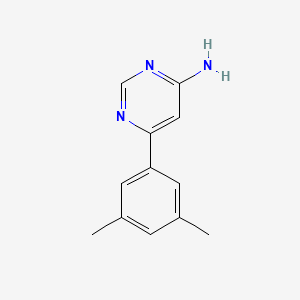

6-(3,5-Dimethylphenyl)pyrimidin-4-amin

Übersicht

Beschreibung

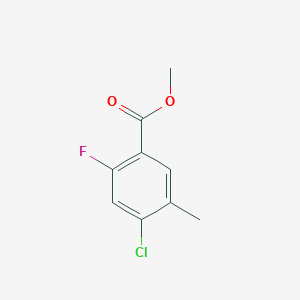

6-(3,5-Dimethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(3,5-Dimethylphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-Dimethylphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschungsforschung

Pyrimidinderivate wie 6-(3,5-Dimethylphenyl)pyrimidin-4-amin sind für ihr Potenzial in der Krebsbehandlung bekannt. Sie können als Inhibitoren für bestimmte Enzyme oder Rezeptoren wirken, die an der Proliferation von Krebszellen beteiligt sind. Beispielsweise können sie Tyrosinkinasen hemmen, die in Krebszellen oft überaktiv sind .

Antimikrobielle und antimykotische Anwendungen

Das strukturelle Grundgerüst von Pyrimidin ermöglicht die Entwicklung von Verbindungen mit antimikrobiellen und antimykotischen Eigenschaften. Forscher können den Pyrimidinkern modifizieren, um seine Interaktion mit bakteriellen oder Pilzzellkomponenten zu verbessern und so deren Wachstum und Überleben zu stören .

Kardiovaskuläre Therapeutika

Pyrimidinderivate können als kardiovaskuläre Wirkstoffe dienen und möglicherweise Erkrankungen wie Bluthochdruck behandeln. Sie können die Aktivität verschiedener Rezeptoren oder Enzyme im Herz-Kreislauf-System modulieren, um den Blutdruck und die Herzfunktion zu erhalten .

Entzündungshemmende und schmerzlindernde Wirkungen

Entzündungen und Schmerzbehandlung sind wichtige Bereiche der medizinischen Forschung. This compound könnte verwendet werden, um Verbindungen zu synthetisieren, die auf Pfade zielen, die an Entzündungsreaktionen und Schmerzsignalen beteiligt sind .

Antivirale Wirkstoffe

Die Forschung nach antiviralen Medikamenten gewinnt zunehmend an Bedeutung. Pyrimidinderivate können so konzipiert werden, dass sie in die virale Replikationsprozesse eingreifen und so einen Weg zur Entwicklung neuer Behandlungen für Krankheiten wie HIV bieten .

Neuroprotektive Wirkstoffe

Neurodegenerative Erkrankungen stellen eine große Herausforderung im Gesundheitswesen dar. Auf this compound basierende Verbindungen könnten Nervenzellen vor Schäden oder Absterben schützen und so Hoffnung für Erkrankungen wie Alzheimer und Parkinson bieten .

Diabetes-Management

Das Pyrimidingerüst ist nützlich bei der Herstellung von Medikamenten zur Diabetes-Behandlung. Diese Verbindungen können als Inhibitoren von Enzymen wie DPP-IV wirken, die eine Rolle im Glukosestoffwechsel spielen .

Landwirtschaftliche Chemikalien

Über medizinische Anwendungen hinaus werden Pyrimidinderivate auch in der Landwirtschaft eingesetzt. Sie können Bestandteil von Pestiziden oder Herbiziden sein und Schädlinge und Unkräuter bekämpfen, die die Ernteerträge beeinträchtigen .

Wirkmechanismus

Target of Action

Pyrimidine derivatives, which include 6-(3,5-dimethylphenyl)pyrimidin-4-amine, are known to interact with a variety of biological targets, including protein kinases .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through a variety of mechanisms, including inhibiting protein kinases .

Biochemical Pathways

Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .

Pharmacokinetics

The optimization of pharmacokinetic properties is a key consideration in the development of pyrimidine derivatives as therapeutic agents .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Action Environment

Environmental factors can significantly influence the action of pyrimidine derivatives, including their stability and efficacy .

Biochemische Analyse

Biochemical Properties

6-(3,5-Dimethylphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine-protein kinase SYK, an enzyme involved in signal transduction pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine has been shown to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical research.

Cellular Effects

The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth. In normal cells, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can modulate cell signaling pathways, influencing processes such as cell differentiation and immune response .

Molecular Mechanism

The molecular mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as tyrosine-protein kinase SYK, leading to enzyme inhibition . This binding is facilitated by the specific structural features of the compound, which allow it to fit into the enzyme’s active site. Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound has been used to study chronic inhibition of signaling pathways and its impact on cell behavior .

Dosage Effects in Animal Models

The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . These findings highlight the importance of careful dosage optimization when using 6-(3,5-Dimethylphenyl)pyrimidin-4-amine in research and potential therapeutic applications.

Metabolic Pathways

6-(3,5-Dimethylphenyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to inhibit enzymes involved in nucleotide synthesis and energy metabolism, leading to altered metabolic flux and changes in metabolite levels

Transport and Distribution

Within cells and tissues, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function. These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Eigenschaften

IUPAC Name |

6-(3,5-dimethylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPCVRQWJPJYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=NC=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)

![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)

![1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1466834.png)

![2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine](/img/structure/B1466835.png)